2-(3-Azetidinyloxy)pyridine trifluoroacetate
Overview
Description
“2-(3-Azetidinyloxy)pyridine trifluoroacetate” is a heterocyclic compound with promising biological properties. It has a molecular weight of 332.2 and its IUPAC name is 2-(3-azetidinyloxy)-5-(trifluoromethyl)pyridine trifluoroacetate .
Molecular Structure Analysis
The InChI code for “2-(3-Azetidinyloxy)pyridine trifluoroacetate” is 1S/C9H9F3N2O.C2HF3O2/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-5H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Imaging Studies
2-(3-Azetidinyloxy)pyridine trifluoroacetate and its derivatives have been explored primarily for their potent and selective ligand properties towards nicotinic acetylcholine receptors (nAChRs), specifically the human alpha4beta2 nAChR subtype. The compound F-A-85380, derived from azetidine and pyridine components, has shown promising in vivo binding properties for nAChRs, facilitating its use as a novel positron emission tomography (PET) ligand for imaging central nAChRs. This application underscores the compound's potential in neurological research, particularly for understanding cholinergic pathways and their implications in various neurological disorders. Doll et al. (1999) synthesized F-A-85380 and demonstrated its suitability for PET imaging through in vivo characterization, revealing its high specificity and ability to modulate cerebral uptake based on synaptic concentrations of acetylcholine (Doll et al., 1999).
Chemical Synthesis and Modification
The chemical synthesis of 2-(3-Azetidinyloxy)pyridine trifluoroacetate analogs has been investigated for its application in creating novel ligands for nicotinic receptors. Karimi and Långström (2002) developed a synthesis method via a Stille coupling, demonstrating the versatility of this compound in generating novel nicotinic receptor ligands. This research highlights the compound's utility in developing pharmacological tools and potential therapeutic agents targeting nicotinic receptors (Karimi & Långström, 2002).
Trifluoroacetylation Reagent
The trifluoroacetate moiety of 2-(3-Azetidinyloxy)pyridine trifluoroacetate is notable for its role in the trifluoroacetylation of amines and alcohols. Keumi et al. (1990) detailed the effectiveness of 2-(trifluoroacetyloxy)pyridine (TFAP) as a mild trifluoroacetylating agent, showcasing the broader chemical utility of this compound beyond its biological applications. Such chemical properties underscore its relevance in synthetic organic chemistry, particularly for modifying biomolecules or synthetic intermediates with trifluoroacetyl groups (Keumi et al., 1990).
Safety And Hazards
properties
IUPAC Name |
2-(azetidin-3-yloxy)pyridine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2C2HF3O2/c1-2-4-10-8(3-1)11-7-5-9-6-7;2*3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJLIUJKRORGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azetidinyloxy)pyridine trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.